![molecular formula C9H12ClNO B2355553 3-(chloromethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole CAS No. 1506281-27-1](/img/structure/B2355553.png)
3-(chloromethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(chloromethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole” is a complex organic compound. It contains an oxazole ring, which is a five-membered heterocyclic compound with an oxygen atom and a nitrogen atom .
Synthesis Analysis
The synthesis of oxazoles, such as “this compound”, can be achieved through various methods. One common method is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes . Another method involves the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid .Chemical Reactions Analysis
Oxazoles can undergo various chemical reactions. For instance, they can be directly arylated at both C-5 and C-2 positions with high regioselectivity for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates . They can also be synthesized from easily available arylacetylenes and α-amino acids in the presence of Cu(NO3)2•3H2O and iodine .Aplicaciones Científicas De Investigación
Anticancer Applications
- A study by (Spanò et al., 2020) revealed that pyrrolo[2′,3′:3,4]cyclohepta[1,2-d][1,2]oxazoles, a class related to the compound , showed potent activity against cancer cell lines, particularly in inducing apoptosis and arresting cells in the G2/M phase.
- (Chiacchio et al., 2020) discussed the use of oxazole-based compounds, including 3-(chloromethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole, in anticancer research, highlighting their interactions with various enzymes and receptors.
Catalysis and Synthesis
- A study by (Müller et al., 1991) demonstrated the use of tetrahydrobi(oxazoles) in enantioselective catalysis, a field that may encompass compounds like this compound.
- The work of (Shinde et al., 2022) on the synthesis of 1,3-oxazole derivatives highlights the versatility of these compounds in pharmaceutical, agrochemical, and material sciences.
Other Applications
- (Brook et al., 1992) investigated a derivative of 3-(chloromethyl)-5,6-dihydro-5,5-dimethyl-1,4-oxazin-2-one for its unique structural and color properties, indicating potential applications in material sciences.
- Research by (Gómez et al., 1999) into 1,3-oxazole ligands in transition metal coordination chemistry suggests possible applications in asymmetric syntheses and catalysis.
Safety and Hazards
Direcciones Futuras
In the field of drug discovery, oxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs. Given their significance, it is imperative to develop new eco-friendly synthetic strategies . The future directions could involve exploring these new synthetic methods and investigating the potential applications of “3-(chloromethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole” in various fields, including medicinal chemistry.
Mecanismo De Acción
Target of Action
The primary targets of the compound “3-(Chloromethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole” are currently unknown. This compound belongs to the class of oxazoles, which are known to interact with a variety of biological targets . .
Mode of Action
Oxazoles, in general, are known to interact with their targets through various mechanisms, often involving the formation of covalent or non-covalent bonds with target proteins . The specific interactions of “this compound” with its targets would depend on the chemical structure of the compound and the nature of the target.
Biochemical Pathways
Oxazoles can influence a variety of biochemical pathways depending on their specific targets . Without knowledge of the specific targets of “this compound”, it is challenging to predict the exact pathways it might affect.
Propiedades
IUPAC Name |
3-(chloromethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c10-6-8-7-4-2-1-3-5-9(7)12-11-8/h1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLFUDBLNXYNUBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)ON=C2CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

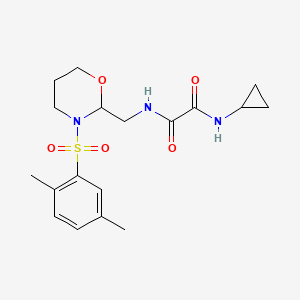
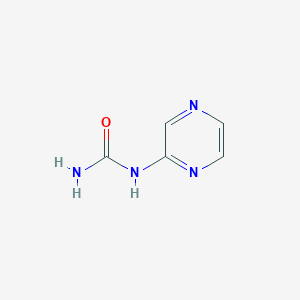

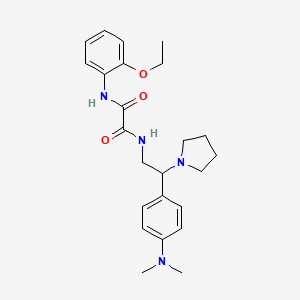
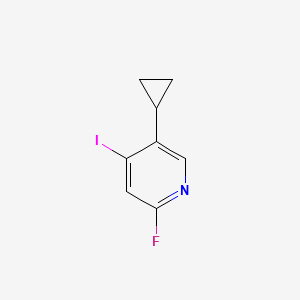
![(Z)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-N-(1H-pyrazol-4-yl)prop-2-enamide](/img/structure/B2355476.png)

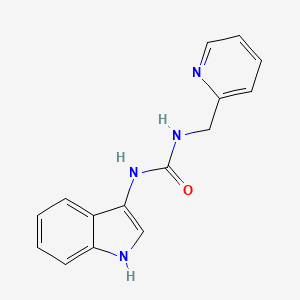
![(1S,5R)-6,6-Dimethylbicyclo[3.1.0]hexan-3-amine;hydrochloride](/img/structure/B2355482.png)
![N-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2355484.png)
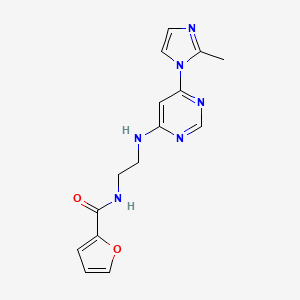
![N'-[(Z)-(3-methoxyphenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide](/img/structure/B2355489.png)
![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B2355491.png)
